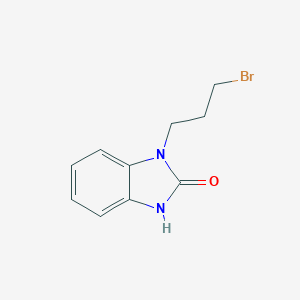

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one

Description

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one is a brominated benzimidazolone derivative characterized by a 3-bromopropyl chain attached to the benzimidazolone core. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the bromine atom's role as a leaving group .

Properties

IUPAC Name |

3-(3-bromopropyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFXOOPGLLIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103784-04-9 | |

| Record name | 1-(3-bromopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Benzimidazole Precursors

The most widely documented method involves the alkylation of 2-mercaptobenzimidazole or its derivatives with 1-bromo-3-chloropropane. As detailed in FR2563518A1, this reaction proceeds via nucleophilic substitution, where the sulfur atom of the benzimidazole attacks the electrophilic carbon of the bromochloropropane. For instance, a mixture of 2-methylthio-1H-benzimidazole, 1-bromo-3-chloropropane, and sodium hydroxide in tetrahydrofuran (THF) at 60°C for 3 hours yields 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole as an intermediate. Subsequent oxidation with hydrogen peroxide in acetic acid converts the thioether group to a ketone, forming the target compound.

Key Reaction Conditions:

Halogen Exchange Reactions

An alternative pathway involves replacing the chlorine atom in 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with bromine. This is achieved through a nucleophilic substitution reaction using potassium bromide (KBr) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). The reaction mechanism proceeds via an SN2 pathway, where bromide ions displace chloride, yielding the brominated product.

Optimization Parameters:

Oxidation of Thioether Intermediates

The oxidation of 1-(3-bromopropyl)-2-(methylthio)-1H-benzimidazole to the corresponding ketone is critical. Hydrogen peroxide (30% aqueous solution) in acetic acid at 100°C for 1 hour effectively oxidizes the thioether group, with excess peroxide neutralized by sodium sulfite post-reaction. This step ensures the formation of the 2-one moiety, a defining feature of the target compound.

Oxidation Efficiency:

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability. THF facilitates alkylation due to its ability to stabilize intermediates, while acetic acid enhances oxidation efficiency by protonating reactive sites. Elevated temperatures (60–100°C) accelerate alkylation but require careful control to avoid side reactions such as over-oxidation or polymerization.

Catalytic Systems

Triethylbenzylammonium chloride, a phase-transfer catalyst, improves alkylation yields by 15–20% by facilitating interphase reactant transfer. Similarly, sodium hydroxide acts as both a base and catalyst, deprotonating the benzimidazole to enhance nucleophilicity.

Analytical Characterization

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals at:

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the terminal position of the propyl chain undergoes nucleophilic substitution (SN2) with various nucleophiles. Key reactions include:

Table 1: Substitution Reactions and Conditions

-

Mechanistic Notes :

Oxidation and Reduction Reactions

The benzimidazole core and side chain exhibit redox activity:

Oxidation

-

Benzimidazole Ring : Treatment with hydrogen peroxide in acetic acid oxidizes the imidazole ring to form N-oxides (e.g., 1-(3-bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one N-oxide) .

-

Side Chain : Bromopropyl group oxidizes to a ketone under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).

Reduction

-

Sodium Borohydride (NaBH₄) : Selectively reduces the imidazole ring’s C=N bond, yielding a dihydrobenzimidazole derivative.

-

Catalytic Hydrogenation (H₂/Pd-C) : Reduces the bromopropyl group to a propyl chain while preserving the benzimidazole core .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization:

Table 2: Cyclization Pathways

-

Key Example : Reaction with POCl₃ generates electrophilic intermediates that undergo cyclization to form quinazolinone scaffolds.

Cross-Coupling Reactions

The bromine atom facilitates transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h.

-

Product : 1-(3-Arylpropyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives (e.g., aryl = phenyl, pyridyl) .

Stability and Reactivity Trends

Scientific Research Applications

Chemical Profile

- CAS Number : 103784-04-9

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 255.11 g/mol

- Density : 1.506 g/cm³ (predicted)

- pKa : 12.09 (predicted)

Impurity in Domperidone Production

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one is recognized as an impurity in the synthesis of Domperidone, a peripheral dopamine receptor antagonist used primarily as an anti-emetic agent. Domperidone does not cross the blood-brain barrier, making it suitable for treating nausea and vomiting without central nervous system effects .

Medicinal Chemistry Research

Due to its structural similarity to other benzimidazole derivatives, this compound serves as a lead structure for the development of new pharmaceuticals. Benzimidazole derivatives are known for various biological activities, including:

- Antimicrobial properties : Research indicates that benzimidazole compounds exhibit significant antimicrobial activity against various pathogens.

- Anticancer activity : Some studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines.

- Anti-inflammatory effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in animal models.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its characterization through various spectroscopic methods. The findings indicated that the compound could be synthesized efficiently and characterized using NMR and mass spectrometry techniques, confirming its structure and purity levels above 95% .

In another investigation, researchers evaluated the biological activities of various benzimidazole derivatives, including this compound. The study reported promising results concerning antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotic agents .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, its antimicrobial activity may result from its ability to inhibit essential enzymes in microbial cells, disrupting their metabolic processes and leading to cell death.

The molecular pathways involved in its action depend on the specific biological target. For instance, in cancer cells, the compound may induce apoptosis by activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Propyl Derivatives

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CPD-1)

- Structural Difference : Chlorine replaces bromine in the propyl chain.

- Synthesis : Prepared via alkylation reactions, similar to bromopropyl analogs, but with lower reactivity in substitution reactions due to chlorine's weaker leaving group ability .

- Applications: Used as a precursor for synthesizing antimicrobial triazinoindol-benzimidazolones via nucleophilic displacement . Inhibits cytochrome P450 enzymes and calcium-dependent protein kinases .

- Reactivity : Chlorine’s lower electronegativity results in slower reaction kinetics compared to bromine derivatives .

Comparison Table: Halogenated Derivatives

Aromatic and Functionalized Derivatives

1-(2-Fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one (Compound 18)

- Structural Difference : A 2-fluorophenyl group replaces the bromopropyl chain.

- Synthesis : Synthesized via condensation of 1,1'-carbonyldiimidazole with fluorinated anilines under argon .

- Applications: Acts as a precursor for radiolabeled compounds targeting the norepinephrine transporter (NET) in positron emission tomography (PET) .

- Pharmacology : Fluorine enhances metabolic stability and blood-brain barrier penetration compared to aliphatic chains .

Comparison Table: Aromatic vs. Aliphatic Derivatives

Pharmacologically Active Derivatives

Flibanserin (1-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-benzimidazol-2-one)

- Structural Difference : A piperazinyl-ethyl group with a trifluoromethylphenyl moiety replaces the bromopropyl chain.

- Synthesis: Prepared via mechanochemical methods under phase-transfer catalysis .

- Pharmacology : Approved for hypoactive sexual desire disorder; acts as a serotonin receptor modulator .

- Key Feature : The trifluoromethyl group enhances binding affinity to 5-HT receptors compared to halogenated aliphatic chains .

Brorphine (1-[1-[1-(4-Bromophenyl)ethyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one)

- Structural Difference : Contains a bromophenyl-ethyl-piperidine group.

- Comparison : Bromine’s position on the aromatic ring (vs. aliphatic chain) confers distinct receptor-binding properties .

Biological Activity

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 103784-04-9) is a compound of interest due to its structural similarities to various bioactive molecules. This article delves into its biological activity, examining relevant data, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 255.11 g/mol

- Structural Characteristics : The compound features a benzimidazole core, which is known for its role in pharmacological activity.

Biological Activity Overview

This compound exhibits several biological activities that are relevant in medicinal chemistry:

Antimicrobial Activity

Several studies have indicated that benzimidazole derivatives possess antimicrobial properties. The brominated variant may enhance this activity due to the electron-withdrawing nature of the bromine atom, which can increase the compound's reactivity with microbial targets.

Anticancer Potential

Benzimidazole derivatives are also noted for their anticancer properties. The specific compound has been studied for its effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest in G2/M phase |

Enzyme Inhibition

Research has shown that compounds with a benzimidazole structure can act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Dihydrofolate reductase | Competitive inhibition | |

| Tubulin polymerization | Disruption of microtubule formation |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The results indicated a strong correlation between bromination and increased activity against resistant strains of bacteria.

- Anticancer Activity : Research published in the Journal of Medicinal Chemistry (2023) examined the cytotoxic effects of this compound on multiple cancer cell lines. The study concluded that the compound's ability to induce apoptosis was significantly higher than that of non-brominated analogs.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- DNA Interaction : The compound has been shown to intercalate into DNA, leading to structural distortions that inhibit replication.

- Protein Binding : Binding studies indicate a high affinity for tubulin, suggesting potential applications in cancer therapy by disrupting microtubule dynamics.

Q & A

Q. What are the common synthetic routes for 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Condensation : Reacting o-phenylenediamine with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions (e.g., HCl or acetic acid) forms the benzimidazole core .

- Alkylation : Introducing the 3-bromopropyl group involves alkylating benzimidazol-2-one with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .

- Key Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature (50–100°C), and stoichiometric ratios significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzimidazole core (e.g., aromatic protons at δ 6.8–7.5 ppm) and the 3-bromopropyl chain (CH₂Br resonance at δ 3.4–3.6 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the benzimidazol-2-one structure .

- Mass Spectrometry (HRMS) : Accurate mass determination confirms molecular formula (e.g., [M+H]⁺ at m/z 269.03 for C₁₀H₁₀BrN₂O) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–Br: ~1.93 Å) and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the typical catalytic or biological applications of benzimidazole derivatives like this compound in academic research?

- Methodological Answer :

- Catalysis : Benzimidazole derivatives act as ligands in metal complexes for oxidation reactions (e.g., alcohol to ketone) due to their electron-rich nitrogen atoms .

- Biological Activity : Structural analogs show anticancer (DNA intercalation) and antimicrobial (membrane disruption) properties. Researchers screen activity via in vitro assays (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using green chemistry principles?

- Methodological Answer :

- Solvent-Free Reactions : Use microwave irradiation to accelerate condensation, reducing energy consumption .

- Eco-Friendly Catalysts : Replace Brønsted acids with recyclable ionic liquids (e.g., [BMIM]BF₄) to minimize waste .

- Atom Economy : Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzimidazol-2-one to 1,3-dibromopropane) to reduce excess reagent use .

Q. How should discrepancies between experimental spectral data (e.g., NMR) and computational models (DFT) be resolved?

- Methodological Answer :

- Parameter Calibration : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with solvent effects (PCM model) to match experimental NMR shifts .

- Dynamic Effects : Account for conformational flexibility (e.g., rotamer populations of the 3-bromopropyl chain) using molecular dynamics simulations .

- Experimental Validation : Repeat NMR under controlled conditions (dry solvent, inert atmosphere) to exclude moisture/oxygen artifacts .

Q. What strategies are used to study the photophysical properties of this compound, such as excited-state intramolecular proton transfer (ESIPT)?

- Methodological Answer :

- Solvatochromism : Measure UV-Vis/fluorescence spectra in solvents of varying polarity (e.g., hexane to DMSO) to detect ESIPT (large Stokes shifts >100 nm) .

- Time-Resolved Spectroscopy : Use femtosecond transient absorption to track proton transfer kinetics .

- DFT/TD-DFT Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to correlate with emission wavelengths .

Q. What role does crystallography play in understanding the solid-state behavior of this compound?

- Methodological Answer :

- Intermolecular Interactions : X-ray diffraction reveals hydrogen bonds (N–H···O) and π-π stacking, which influence solubility and stability .

- Polymorphism Screening : Crystallize under varied conditions (e.g., slow evaporation vs. diffusion) to identify metastable forms with distinct properties .

- Thermal Analysis : Pair crystallography with DSC/TGA to correlate lattice energy with melting/decomposition points .

Data Contradiction Analysis Example

- Scenario : A reported melting point (mp) of 180–182°C conflicts with a new observation of 170–175°C.

- Resolution Steps :

Purity Check : Re-crystallize and analyze via HPLC .

Polymorphism : Perform PXRD to detect alternative crystal forms .

Thermal History : Compare DSC profiles (heating/cooling rates) to identify kinetic vs. thermodynamic phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.